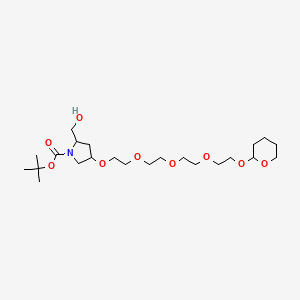

THP-PEG4-Pyrrolidine(N-Boc)-CH2OH

Description

BenchChem offers high-quality THP-PEG4-Pyrrolidine(N-Boc)-CH2OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about THP-PEG4-Pyrrolidine(N-Boc)-CH2OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H43NO9 |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C23H43NO9/c1-23(2,3)33-22(26)24-17-20(16-19(24)18-25)30-14-12-28-10-8-27-9-11-29-13-15-32-21-6-4-5-7-31-21/h19-21,25H,4-18H2,1-3H3 |

InChI Key |

ZKEBNPQGNDNRDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)OCCOCCOCCOCCOC2CCCCO2 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to THP-PEG4-Pyrrolidine(N-Boc)-CH2OH: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical biology, medicinal chemistry, and drug discovery, with a particular focus on targeted protein degradation.

Core Chemical Properties

THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a heterobifunctional molecule incorporating a pyrrolidine (B122466) ring system, a tetraethylene glycol (PEG4) linker, and protecting groups (THP and Boc) that facilitate its use in multi-step organic synthesis. Its structure is specifically designed for the assembly of PROTACs, molecules that harness the cell's natural protein disposal machinery to eliminate disease-causing proteins.

| Property | Value | Source |

| Molecular Formula | C23H43NO9 | [1][2] |

| Molecular Weight | 477.59 g/mol | [1][2][3] |

| CAS Number | 2378261-80-2 | [1][2] |

| IUPAC Name | tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)pyrrolidine-1-carboxylate | N/A |

| Appearance | Colorless to light yellow liquid | [3] |

| Purity | Typically >95% | N/A |

| Storage Conditions | Store at -20°C under a nitrogen atmosphere for long-term stability. | [3] |

Solubility and Formulation

The solubility of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a critical parameter for its use in both chemical reactions and biological assays. The PEG4 chain imparts significant hydrophilicity, enhancing its solubility in a range of solvents.

| Solvent System | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (209.38 mM) | Ultrasonic assistance may be required for complete dissolution. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.23 mM) | Forms a clear solution. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.23 mM) | Forms a clear solution. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.23 mM) | Forms a clear solution. |

Role in PROTAC Technology and Mechanism of Action

THP-PEG4-Pyrrolidine(N-Boc)-CH2OH serves as a linker in the synthesis of PROTACs. A PROTAC is a chimeric molecule with three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The pyrrolidine and alcohol functionalities of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, after appropriate deprotection, provide points of attachment for the POI ligand and the E3 ligase ligand. The PEG4 linker offers several advantages, including enhanced solubility, optimized spatial orientation of the two ligands, and improved pharmacokinetic properties of the final PROTAC molecule.

Below is a diagram illustrating the general mechanism of action of a PROTAC, which is the context in which THP-PEG4-Pyrrolidine(N-Boc)-CH2OH functions.

Caption: The PROTAC recruits a target protein and an E3 ligase to form a ternary complex, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

Application in Synthesis: K-Ras Degrader

THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a key building block for the synthesis of potent PROTACs, such as K-Ras degraders.[1][2][3] The synthesis involves a multi-step process where the linker is sequentially coupled to a K-Ras targeting ligand and an E3 ligase ligand.

Experimental Workflow for PROTAC Synthesis

While a specific, detailed, step-by-step protocol for the synthesis of a K-Ras degrader using THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is proprietary and often found within patent literature such as WO2019195609A2, a generalized experimental workflow can be outlined.[1] The synthesis would typically involve the following key stages:

-

Deprotection: Selective removal of the Boc or THP protecting groups to unmask the reactive amine or hydroxyl functionalities.

-

Coupling Reactions: Stepwise amide bond formation or other suitable coupling chemistries to attach the K-Ras ligand and the E3 ligase ligand to the deprotected linker.

-

Purification: Purification of the final PROTAC molecule using techniques such as column chromatography and high-performance liquid chromatography (HPLC).

-

Characterization: Confirmation of the structure and purity of the synthesized PROTAC using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Caption: A generalized workflow for the synthesis of a PROTAC molecule using a bifunctional linker like THP-PEG4-Pyrrolidine(N-Boc)-CH2OH.

Spectral Data

Safety Information

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, should be observed when handling this chemical.

Conclusion

THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a versatile and valuable tool in the rapidly advancing field of targeted protein degradation. Its well-defined structure, favorable solubility, and strategic placement of functional groups make it a key component in the rational design and synthesis of potent and selective PROTAC degraders. This guide provides a foundational understanding of its properties and applications, intended to support the ongoing research and development of novel therapeutics based on this innovative technology.

References

Structure Elucidation of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a bifunctional linker molecule commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the expected analytical data and detailed experimental protocols for its characterization using modern spectroscopic techniques.

Molecular Profile

THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a heterobifunctional linker molecule incorporating a tetrahydropyran (B127337) (THP) protected alcohol, a tetraethylene glycol (PEG4) spacer, a Boc-protected pyrrolidine (B122466) ring, and a primary alcohol.

Table 1: Molecular Identifiers and Properties

| Property | Value |

| IUPAC Name | tert-butyl (2S,4R)-2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate |

| CAS Number | 2378261-80-2 |

| Molecular Formula | C₂₃H₄₃NO₉ |

| Molecular Weight | 477.59 g/mol |

| Appearance | Colorless to light yellow viscous liquid |

Predicted Analytical Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.60 | t | 1H | O-CH-O (THP anomeric proton) |

| ~4.10 - 3.90 | m | 2H | Pyrrolidine-CH, Pyrrolidine-CH-O |

| ~3.85 - 3.45 | m | ~20H | O-CH₂- (PEG and CH₂OH) |

| ~3.40 - 3.20 | m | 2H | Pyrrolidine-CH₂-N |

| ~2.20 - 1.90 | m | 2H | Pyrrolidine-CH₂ |

| ~1.80 - 1.45 | m | 6H | THP-CH₂ |

| 1.44 | s | 9H | Boc-(CH₃)₃ |

Table 3: Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~154.5 | C=O (Boc) |

| ~98.5 | O-CH-O (THP anomeric carbon) |

| ~80.0 | C(CH₃)₃ (Boc) |

| ~77.5 | Pyrrolidine-CH-O |

| ~70.5 - 69.5 | O-CH₂ (PEG) |

| ~67.0 | O-CH₂ (PEG) |

| ~64.0 | CH₂OH |

| ~62.0 | O-CH₂ (THP) |

| ~59.0 | Pyrrolidine-CH-N |

| ~54.0 | Pyrrolidine-CH₂-N |

| ~38.0 | Pyrrolidine-CH₂ |

| ~30.5 | THP-CH₂ |

| 28.4 | C(CH₃)₃ (Boc) |

| ~25.5 | THP-CH₂ |

| ~19.5 | THP-CH₂ |

Mass Spectrometry (MS)

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 478.2956 | Expected within ± 5 ppm |

| [M+Na]⁺ | 500.2775 | Expected within ± 5 ppm |

In tandem mass spectrometry (MS/MS) experiments, characteristic fragmentation of the Boc group (loss of isobutylene, 56 Da, or the entire Boc group, 100 Da) and cleavage of the PEG chain are expected.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 5: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Broad | O-H stretch (alcohol) |

| 2920, 2850 | Strong | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (Boc carbamate) |

| ~1100 | Strong | C-O-C stretch (ether, PEG) |

Experimental Protocols

The following are detailed protocols for the acquisition of analytical data for the structure elucidation of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and 2D correlation spectra (COSY, HSQC) to confirm the connectivity of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 500 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

-

Shim the magnetic field to obtain optimal resolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum.

-

Acquire 2D NMR spectra, including COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

-

-

Data Processing:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the ¹H and ¹³C spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the 2D spectra to confirm proton-proton and proton-carbon correlations.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of the molecule and study its fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Calibrate the instrument according to the manufacturer's instructions.

-

Set the ESI source to positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

-

For MS/MS analysis, select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it with the calculated mass.

-

Analyze the fragmentation pattern to identify characteristic losses and confirm the structure.

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Instrument Setup:

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Apply a small drop of the neat liquid THP-PEG4-Pyrrolidine(N-Boc)-CH2OH directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The acquired spectrum will be automatically ratioed against the background.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and the confirmed molecular structure.

This guide provides a framework for the comprehensive structural elucidation of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH. The combination of NMR, MS, and FTIR spectroscopy allows for unambiguous confirmation of its molecular structure, which is essential for its application in the synthesis of well-defined PROTACs and other drug development endeavors.

Synthesis Pathway of a Key PROTAC Linker: A Technical Guide to THP-PEG4-Pyrrolidine(N-Boc)-CH2OH

For Immediate Release

This technical guide provides a detailed overview of the synthesis pathway for THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is critical for its efficacy, connecting the target protein-binding ligand to the E3 ligase-recruiting ligand. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

THP-PEG4-Pyrrolidine(N-Boc)-CH2OH (CAS No. 2378261-80-2) is a hetero-bifunctional linker that incorporates a tetraethylene glycol (PEG4) spacer to enhance solubility and optimize the spatial orientation of the PROTAC molecule.[1][2][][4] One terminus of the linker is a pyrrolidine (B122466) scaffold containing a Boc-protected amine and a primary alcohol, providing a versatile handle for further chemical modification. The other end features a tetrahydropyran (B127337) (THP) protected alcohol, ensuring selective reactivity during the synthesis of the final PROTAC molecule. This linker has been utilized in the synthesis of potent degraders, such as those targeting K-Ras.[5][6][7]

Retrosynthetic Analysis

The synthesis of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH can be approached through a convergent strategy, connecting two key building blocks: a protected pyrrolidine derivative and an activated PEG4 linker. The logical disconnection point is the ether linkage between the PEG chain and the pyrrolidine ring, suggesting a Williamson ether synthesis as the key bond-forming reaction.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway

The proposed synthesis of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a two-step process starting from commercially available materials.

Step 1: Activation of the PEG4 Linker

The first step involves the activation of the terminal hydroxyl group of THP-PEG4-OH to create a good leaving group for the subsequent nucleophilic substitution. This is commonly achieved by tosylation.

Caption: Activation of the THP-PEG4-OH linker.

Step 2: Williamson Ether Synthesis

The activated PEG4 linker, THP-PEG4-OTs, is then coupled with the pyrrolidine building block, tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, via a Williamson ether synthesis. The hydroxyl group of the pyrrolidine derivative is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile, displacing the tosylate group on the PEG linker.

Caption: Williamson ether synthesis to form the final product.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is not publicly available in peer-reviewed literature, the following general procedures for the key reactions can be adapted.

General Procedure for Tosylation of THP-PEG4-OH:

To a solution of THP-PEG4-OH (1.0 eq.) in anhydrous pyridine or dichloromethane (B109758) at 0 °C is slowly added p-toluenesulfonyl chloride (1.1-1.5 eq.). The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford THP-PEG4-OTs.

General Procedure for Williamson Ether Synthesis:

To a solution of tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at 0 °C is added a strong base, such as sodium hydride (NaH, 1.1-1.5 eq.), portion-wise. The mixture is stirred at 0 °C for 30-60 minutes to allow for the formation of the alkoxide. A solution of THP-PEG4-OTs (1.0-1.2 eq.) in the same anhydrous solvent is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-48 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography to yield the final product, THP-PEG4-Pyrrolidine(N-Boc)-CH2OH.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| THP-PEG4-OH[8] | C13H26O6 | 278.34 | Colorless to light yellow liquid |

| tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate[9][10] | C10H19NO4 | 217.26 | Solid |

| THP-PEG4-Pyrrolidine(N-Boc)-CH2OH [6][11][12][13] | C23H43NO9 | 477.60 | Colorless to light yellow liquid |

Conclusion

The synthesis of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a strategic process that relies on well-established organic reactions. This guide provides a foundational understanding of the synthetic pathway and general experimental procedures. Researchers can utilize this information to develop detailed, optimized protocols for the in-house synthesis of this critical PROTAC linker, thereby facilitating the advancement of targeted protein degradation as a therapeutic modality. Further investigation into specific reaction conditions and the publication of detailed characterization data would be of significant benefit to the scientific community.

References

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.cn [glpbio.cn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO4 | CID 12709320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. THP-PEG4-Pyrrolidine(N-Boc)-CH2OH [alfaaesar.cnreagent.com]

- 13. medkoo.com [medkoo.com]

Role of the THP protecting group in alcohol protection

An In-depth Technical Guide to the Tetrahydropyranyl (THP) Protecting Group in Alcohol Protection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tetrahydropyranyl (THP) group, a widely utilized protecting group for alcohols in organic synthesis. This document details the core principles of THP protection and deprotection, including mechanistic insights, stability profiles, and detailed experimental protocols. Quantitative data from various studies are summarized in structured tables to facilitate comparison, and key processes are visualized using diagrams to enhance understanding.

Introduction

The selective protection and deprotection of hydroxyl groups is a critical aspect of multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development. The tetrahydropyranyl (THP) ether is a popular choice for alcohol protection due to its ease of introduction, general stability under a range of non-acidic conditions, and straightforward removal.[1][2]

THP ethers are formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[3] This reaction converts the alcohol into an acetal, rendering it inert to many common reagents.[2] The THP group is particularly valued for its stability in the presence of strong bases, organometallic reagents (like Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.[1][4] However, a notable drawback is the introduction of a new stereocenter at the anomeric carbon, which can lead to the formation of diastereomers if the alcohol is chiral, potentially complicating purification and spectral analysis.[4][5]

Mechanism of Action

The mechanisms for both the protection of an alcohol as a THP ether and its subsequent deprotection are acid-catalyzed processes involving key carbocation intermediates.

Protection of Alcohols

The formation of a THP ether proceeds via the acid-catalyzed addition of an alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP).

Deprotection of THP Ethers

The removal of the THP group is essentially the reverse of the protection mechanism, relying on acid-catalyzed hydrolysis of the acetal.

Stability of THP Ethers

The stability of the THP ether linkage is highly dependent on the pH of the medium. This differential stability is the cornerstone of its utility as a protecting group.

| Condition | Reagent/Medium | Stability | Reference |

| Acidic | Aqueous acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., ZnCl₂), mild acids (e.g., PPTS, TsOH) | Labile | [3][6] |

| Neutral | Water, neutral salts | Generally stable, but can be cleaved under specific conditions (e.g., LiCl/H₂O in DMSO at 90 °C) | [6] |

| Basic | Strong bases (e.g., NaOH, KOH, t-BuOK), organometallic reagents (e.g., Grignard, organolithiums), amines (e.g., NEt₃, pyridine) | Stable | [1][4] |

| Reductive | Catalytic hydrogenation (e.g., H₂/Pd), metal hydrides (e.g., LiAlH₄, NaBH₄) | Stable | [1][4] |

| Oxidative | Many common oxidizing agents | Stable | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the protection of alcohols as THP ethers and their subsequent deprotection.

Protection of Alcohols

A variety of acid catalysts can be employed for the tetrahydropyranylation of alcohols. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired selectivity.

This is a widely used mild method for the protection of alcohols.

-

To a solution of the alcohol (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) is added 3,4-dihydro-2H-pyran (1.2-1.5 equiv).

-

A catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) (0.05-0.1 equiv) is added to the mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.[6]

| Entry | Alcohol | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzyl alcohol | NH₄HSO₄@SiO₂ (3) | CPME | 4 | >99 | [7] |

| 2 | 4-Methoxybenzyl alcohol | NH₄HSO₄@SiO₂ (3) | CPME | 4 | >99 | [7] |

| 3 | 1-Octanol | NH₄HSO₄@SiO₂ (3) | CPME | 4 | >99 | [7] |

| 4 | Cyclohexanol | NH₄HSO₄@SiO₂ (3) | CPME | 4 | >99 | [7] |

| 5 | Geraniol | NH₄HSO₄@SiO₂ (3) | CPME | 4 | 91 | [7] |

| 6 | Benzyl alcohol | Pyridinium chloride (2) | Solvent-free | 0.17 | 98 | [8] |

| 7 | 1-Heptanol | Pyridinium chloride (2) | Solvent-free | 0.33 | 95 | [8] |

| 8 | 2-Propanol | Pyridinium chloride (2) | Solvent-free | 0.5 | 92 | [8] |

Deprotection of THP Ethers

The cleavage of THP ethers is typically achieved under acidic conditions. The strength of the acid and the reaction conditions can be modulated to achieve selective deprotection in the presence of other acid-sensitive groups.

This method employs a mild acidic workup for the removal of the THP group.

-

The THP-protected alcohol is dissolved in a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water (e.g., in a 3:1:1 ratio).

-

The solution is stirred at room temperature or gently heated (e.g., 40-50 °C) and the reaction progress is monitored by TLC.

-

Once the reaction is complete, the mixture is carefully neutralized with a base such as saturated aqueous sodium bicarbonate.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.

-

The resulting alcohol can be purified by column chromatography if needed.[9]

This protocol offers a mild and neutral alternative for the deprotection of THP ethers.[6]

-

A mixture of the THP ether (1.0 equiv), lithium chloride (LiCl) (5.0 equiv), and water (H₂O) (10.0 equiv) in dimethyl sulfoxide (B87167) (DMSO) is prepared.

-

The mixture is heated to 90 °C under a nitrogen atmosphere for several hours (typically 6 h).

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude alcohol is then purified by column chromatography.[6]

| Entry | Substrate | Reagent/Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 1-Octyl THP ether | LiCl/H₂O | DMSO | 6 | 92 | [6] |

| 2 | Cinnamyl THP ether | LiCl/H₂O | DMSO | 6 | 94 | [6] |

| 3 | 4-Phenyl-2-butyl THP ether | LiCl/H₂O | DMSO | 6 | 90 | [6] |

| 4 | 3-Phenyl-1-propyl THP ether | LiCl/H₂O | DMSO | 6 | 95 | [6] |

| 5 | Benzyl THP ether | Iron(III) tosylate (2 mol%) | CH₃OH | 0.5 | 98 | [10] |

| 6 | 4-Chlorobenzyl THP ether | Iron(III) tosylate (2 mol%) | CH₃OH | 0.5 | 97 | [10] |

| 7 | Cyclohexyl THP ether | Iron(III) tosylate (2 mol%) | CH₃OH | 1 | 95 | [10] |

| 8 | Menthyl THP ether | Iron(III) tosylate (2 mol%) | CH₃OH | 1.5 | 94 | [10] |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the protection of an alcohol with a THP group, followed by a subsequent reaction and deprotection.

Conclusion

The tetrahydropyranyl group remains a valuable tool in the arsenal (B13267) of synthetic chemists for the protection of alcohols. Its ease of formation, stability under a wide range of common synthetic conditions, and facile cleavage under acidic conditions make it a versatile choice for complex molecule synthesis. While the introduction of a new stereocenter requires consideration, the benefits of using the THP group often outweigh this drawback. The selection of appropriate protection and deprotection protocols, as outlined in this guide, is crucial for the successful application of this protecting group in research and development.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Strategic Imperative of the PEG4 Linker in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[3] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, with the tetra-ethylene glycol (PEG4) linker being a particularly prevalent and versatile choice.[4][5][6][7] This in-depth technical guide elucidates the multifaceted role of the PEG4 linker in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[2][8] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[2][9]

Enhancing Solubility and Physicochemical Properties

The incorporation of a PEG4 linker can significantly improve the aqueous solubility of a PROTAC molecule.[10][11][12] This is a critical parameter for ensuring that the compound remains in solution in physiological environments, a prerequisite for effective target engagement and subsequent degradation. The ether oxygens in the PEG chain can form hydrogen bonds with water, contributing to a more favorable solvation profile.[]

Modulating Cell Permeability

The relationship between PEGylation and cell permeability is nuanced. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[14][15] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[2][16] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[2][16] However, excessive PEGylation can also lead to decreased cellular uptake.[2] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system, with PEG4 often representing a favorable balance.

The Critical Role of Linker Length in Ternary Complex Formation and Degradation

The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[2][17]

-

Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[2][14]

-

Too long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex, where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[2][14] This can also lead to an increased "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.[2][18]

The optimal linker length is therefore a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[19] Systematic variation of the PEG linker length, including the use of a PEG4 linker, is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.[2]

Quantitative Impact of a PEG4 Linker on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of a PEG4 linker on the physicochemical properties and biological activity of PROTACs.

Table 1: Physicochemical Properties of PROTACs with a PEG4 Linker

| PROTAC | Target | E3 Ligase | Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |

| PROTAC A | SMARCA2 | VHL | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 |

| PROTAC B | BRD4 | CRBN | Alkyl-PEG | 850.5 | 3.5 | 180.0 | 3 | 12 |

| PROTAC C | EGFR | VHL | Alkyl | 780.9 | 4.2 | 150.0 | 2 | 10 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[2]

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs

| PROTAC | Linker | DC50 (nM) | Dmax (%) | Permeability (10⁻⁶ cm/s) |

| Compound 1 | PEG3 | 50 | 85 | 1.5 |

| Compound 2 | PEG4 | 10 | >95 | 2.5 |

| Compound 3 | PEG5 | 25 | 90 | 2.0 |

This table illustrates that for this particular PROTAC series, the PEG4 linker provided the optimal balance of properties, leading to the highest degradation potency and permeability.

Experimental Protocols

Detailed methodologies for key experiments in PROTAC development are provided below.

PROTAC Synthesis with a PEG4 Linker (Click Chemistry Example)

This protocol describes a common method for synthesizing a PROTAC using a PEG4 linker via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

E3 ligase ligand functionalized with an azide (B81097) or alkyne

-

POI ligand functionalized with a complementary alkyne or azide

-

HOOC-PEG4-N3 or other bifunctional PEG4 linker[2]

-

Coupling reagents (e.g., HATU, DIPEA)

-

Copper(I) catalyst (e.g., CuSO4, sodium ascorbate)

-

Solvents (e.g., DMF, t-BuOH/H2O)

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

Procedure:

-

First Coupling Reaction:

-

Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEG4-N3) in an appropriate solvent like DMF.[2]

-

Add coupling reagents such as HATU and DIPEA.[2]

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

-

-

Second Coupling Reaction (Click Chemistry):

-

Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).[2]

-

Add the copper(I) catalyst system (e.g., CuSO4 and sodium ascorbate).

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.

-

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC and performing a Western blot to quantify the degradation of the target protein.[20][21]

Materials:

-

Cell line expressing the target protein

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC compound in cell culture medium.

-

Treat the cells with the PROTAC dilutions or vehicle control for a desired time period (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[20]

-

Block the membrane and incubate with primary antibodies overnight at 4°C.[20]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.[20]

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.[20]

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax.[20]

-

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.[2]

Materials:

-

Recombinant tagged POI (e.g., His-tagged)

-

Recombinant tagged E3 ligase (e.g., GST-tagged)

-

Fluorescently labeled antibodies or binding partners for the tags (e.g., anti-His-Tb, anti-GST-d2)

-

PROTAC compound

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Assay Setup:

-

In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.[2]

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period to allow for complex formation.[2]

-

-

Measurement:

-

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor signal / donor signal). An increase in the TR-FRET ratio indicates the formation of the ternary complex.

-

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-mediated ubiquitination of the target protein.

Materials:

-

Recombinant POI

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant E3 ligase complex

-

Ubiquitin

-

ATP

-

PROTAC compound

-

Reaction buffer

-

Anti-ubiquitin antibody for Western blotting

Procedure:

-

Reaction Setup:

-

In a microfuge tube, combine the POI, E1, E2, E3 ligase, ubiquitin, and ATP in the reaction buffer.

-

Add the PROTAC compound or vehicle control.

-

-

Incubation:

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the reaction products by Western blotting using an antibody that recognizes the POI to observe higher molecular weight bands corresponding to ubiquitinated protein. Alternatively, an anti-ubiquitin antibody can be used.[22]

-

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Caption: PROTAC-mediated protein degradation pathway.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. precisepeg.com [precisepeg.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 12. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 15. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. precisepeg.com [precisepeg.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Ubiquitination Assay - Profacgen [profacgen.com]

The Synthetic Versatility of N-Boc Protected Pyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[1][2] Its stereochemistry often plays a crucial role in biological activity, making the development of stereoselective synthetic methods for substituted pyrrolidines a key focus in drug discovery.[3] The use of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen has become a cornerstone of modern synthetic strategies, enabling a wide range of selective functionalizations. This technical guide provides an in-depth overview of the synthesis and application of N-Boc protected pyrrolidine derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key synthetic workflows.

Core Synthetic Strategies and Applications

N-Boc-pyrrolidine serves as a versatile starting material for the synthesis of a diverse array of substituted derivatives.[4][5] Key applications include its use in the preparation of 2-aryl-N-Boc-pyrrolidines, scalemic 2-pyrrolidinylcuprates, and 2-alkenyl-N-Boc-pyrrolidines.[4] These derivatives are crucial intermediates in the synthesis of various biologically active molecules, including kinase inhibitors, antiviral agents, and neuraminidase inhibitors.[6][7][8]

Enantioselective α-Functionalization

A significant advancement in the synthesis of chiral pyrrolidine derivatives has been the development of enantioselective deprotonation of N-Boc-pyrrolidine. This method, often mediated by a chiral ligand such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, generates a configurationally stable 2-pyrrolidinolithium species.[9][10][11] This intermediate can then be trapped with various electrophiles to yield enantioenriched 2-substituted pyrrolidines.

A powerful extension of this methodology is the palladium-catalyzed α-arylation of N-Boc-pyrrolidine.[9][12][13] This process involves the enantioselective deprotonation followed by transmetalation with a zinc salt to form a stereochemically rigid 2-pyrrolidinozinc reagent. Subsequent Negishi coupling with a range of aryl halides affords 2-aryl-N-Boc-pyrrolidines with high enantioselectivity.[9][12]

Synthesis of Hydroxylated Pyrrolidines

Chiral N-Boc-3-hydroxypyrrolidine is another critical building block in medicinal chemistry.[14] One synthetic approach involves a multi-step, one-pot process starting from epichlorohydrin (B41342). This method proceeds through the formation of 4-chloro-3-hydroxy-butyronitrile, followed by reduction and cyclization to yield 3-hydroxypyrrolidine, which is then protected with a Boc group. This process can achieve high overall yields and purity.[14]

Alternatively, a one-pot photoenzymatic route can be employed to synthesize N-Boc-3-hydroxypyrrolidines. This method combines a photochemical oxyfunctionalization of pyrrolidine to generate 3-pyrrolidinone, an in-situ N-protection step, and a stereoselective biocatalytic carbonyl reduction to furnish the chiral product with high conversion and excellent enantiomeric excess.[15]

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic transformations involving N-Boc protected pyrrolidine derivatives, providing a comparative overview of different methodologies.

| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Enantioselective α-Arylation | N-Boc-pyrrolidine | 1. s-BuLi, (+)-sparteine, MTBE, -78 °C; 2. ZnCl₂, THF; 3. Aryl bromide, Pd(OAc)₂, t-Bu₃P·HBF₄ | (S)-tert-Butyl 2-arylpyrrolidine-1-carboxylate | 67-68 | 98.8% ee | N/A | [1] |

| Enantioselective Lithiation/Substitution | N-Boc-pyrrolidine | s-BuLi, (-)-cytisine-derived diamine | 2-substituted N-Boc-pyrrolidine | - | 95:5 er | N/A | [16] |

| Photoenzymatic Hydroxylation | Pyrrolidine | 1. Photo-oxygenation (MeCN/H₂O); 2. Boc₂O; 3. Keto reductase (KRED) | N-Boc-3-hydroxypyrrolidine | up to 90 | >99% ee | N/A | [15] |

| One-Pot Synthesis of N-Boc-3-hydroxypyrrolidine | Epichlorohydrin | 1. NaCN, H₂SO₄; 2. NaBH₄, BF₃·OEt₂; 3. Na₂CO₃; 4. Boc₂O | 1-N-Boc-3-hydroxypyrrolidine | 85-89 | N/A (racemic) | N/A | [14] |

| Diastereoselective Aziridine Ring Expansion | Cinnamylaziridine | N-Bromosuccinimide (NBS), p-nosyl amide | Functionalized pyrrolidine | up to 85 | N/A | >20:1 | |

| Asymmetric C–H Functionalization | N-Boc-2,5-dihydropyrrole | Aryldiazoacetate, Rh₂(S-PTAD)₄ | α-functionalized N-Boc-2,5-dihydropyrrole | up to 87 | 97% ee | >20:1 | [17][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine[1]

Synthesis of (S)-tert-Butyl 2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate

-

An oven-dried 500 mL three-necked round-bottomed flask is equipped with a temperature probe, a magnetic stir bar, and a rubber septum, and is purged with nitrogen.

-

Methyl tert-butyl ether (MTBE, 120 mL), N-Boc-pyrrolidine (10.0 g, 58.4 mmol), and (+)-sparteine (13.7 g, 58.4 mmol) are added to the flask.

-

The solution is cooled to between -70 °C and -78 °C using a dry ice/acetone bath.

-

A 1.4 M solution of sec-butyllithium (B1581126) in cyclohexane (B81311) (45.2 mL, 63.3 mmol) is added dropwise over 30 minutes, maintaining the internal temperature below -65 °C. The resulting orange-red solution is aged at -65 °C to -78 °C for 3 hours.

-

A 0.7 M solution of ZnCl₂ in THF (97.3 mL, 68.1 mmol) is then added dropwise over 60 minutes, keeping the internal temperature below -65 °C.

-

The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 45 minutes.

-

In a separate flask, palladium(II) acetate (B1210297) (218 mg, 0.97 mmol) and tri-tert-butylphosphonium tetrafluoroborate (B81430) (338 mg, 1.16 mmol) are dissolved in THF (20 mL).

-

Methyl 4-bromobenzoate (B14158574) (10.5 g, 48.7 mmol) is added to the catalyst mixture.

-

The solution of the organozinc reagent is then transferred to the flask containing the catalyst and aryl bromide via cannula.

-

The reaction is heated to 30-33 °C and stirred for 3-4 hours or until completion as monitored by HPLC.

-

The reaction is quenched by the addition of 10% aqueous ammonium (B1175870) hydroxide (B78521) (100 mL).

-

The layers are separated, and the aqueous layer is extracted with MTBE. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

The crude product is purified by crystallization to afford the title compound as a white crystalline solid.

Protocol 2: One-Pot Synthesis of 1-N-Boc-3-hydroxypyrrolidine[14]

Synthesis of 1-N-Boc-3-hydroxypyrrolidine from Epichlorohydrin

-

To a flask containing water, add sodium cyanide. Cool the mixture to 0-10 °C.

-

Slowly add a 20% aqueous solution of sulfuric acid. Adjust the pH of the reaction solution with sodium carbonate and dilute sulfuric acid.

-

Add epichlorohydrin dropwise while maintaining the temperature.

-

After the reaction is complete, the resulting 4-chloro-3-hydroxy-butyronitrile is carried forward without isolation.

-

In a separate flask, prepare a solution of sodium borohydride (B1222165) in an appropriate solvent.

-

Add boron trifluoride etherate to the sodium borohydride solution to generate borane (B79455).

-

The solution of 4-chloro-3-hydroxy-butyronitrile is then added to the borane solution for reduction.

-

After the reduction is complete, the reaction mixture is treated with a weak base such as sodium carbonate to induce cyclization to 3-hydroxypyrrolidine.

-

The temperature is then lowered, and a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent (e.g., tetrahydrofuran) is added dropwise.

-

The reaction is stirred for several hours.

-

Upon completion, the reaction mixture is extracted with an organic solvent (e.g., chloroform).

-

The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The crude product is purified by crystallization from a solvent such as petroleum ether to yield 1-N-Boc-3-hydroxypyrrolidine.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies for preparing functionalized N-Boc-pyrrolidine derivatives.

Caption: Enantioselective α-arylation workflow.

Caption: Photoenzymatic hydroxylation workflow.

Conclusion

The N-Boc protecting group is an indispensable tool in the synthesis of complex and stereochemically defined pyrrolidine derivatives. The methodologies outlined in this guide, from enantioselective C-H functionalization to efficient one-pot syntheses of key building blocks, highlight the power and versatility of this approach. For researchers in drug discovery and development, a thorough understanding of these synthetic strategies is crucial for the design and synthesis of next-generation therapeutics. The continued development of novel catalytic systems and synthetic routes will undoubtedly expand the synthetic chemist's toolbox and accelerate the discovery of new medicines.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uvadoc.uva.es [uvadoc.uva.es]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 15. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Lynchpin of Targeted Protein Degradation: A Technical Guide to THP-PEG4-Pyrrolidine(N-Boc)-CH2OH in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties. This technical guide provides an in-depth exploration of a specific polyethylene (B3416737) glycol (PEG)-based linker, THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, and its application in the synthesis of potent PROTACs.

Introduction to THP-PEG4-Pyrrolidine(N-Boc)-CH2OH

THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a PEG-based PROTAC linker that has been utilized in the synthesis of targeted protein degraders.[1][2][3][4] The structure features a tetraethylene glycol (PEG4) chain, which imparts hydrophilicity and flexibility to the PROTAC molecule. One terminus of the linker is a pyrrolidine (B122466) ring with a Boc-protected amine and a primary alcohol, while the other end is protected with a tetrahydropyranyl (THP) group. This arrangement of functional groups allows for sequential and controlled conjugation to a protein of interest (POI) ligand and an E3 ligase ligand.

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 2378261-80-2[5][6] |

| Molecular Formula | C23H43NO9[5][7] |

| Molecular Weight | 477.60 g/mol [5] |

| Appearance | To be determined[5] |

| Purity | >98% (typical)[5] |

| Solubility | Soluble in DMSO[8] |

| Storage | -20°C for long-term storage[3][5] |

Role in PROTAC Synthesis: The K-Ras Degrader Case Study

THP-PEG4-Pyrrolidine(N-Boc)-CH2OH has been identified as a linker for the synthesis of PROTAC K-Ras Degrader-1.[1][2][3][4] K-Ras, a frequently mutated oncogene, has historically been a challenging target for small molecule inhibitors.[2] PROTACs offer a promising alternative by targeting K-Ras for degradation. The K-Ras degrader based on this linker has demonstrated significant degradation efficacy of ≥70% in SW1573 cells.[1]

The general principle of PROTAC action is illustrated in the signaling pathway diagram below.

Experimental Protocols

While the precise, step-by-step synthesis of PROTAC K-Ras Degrader-1 using THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is proprietary, a general experimental workflow for the synthesis and evaluation of a similar PROTAC is provided below. This is a representative protocol based on common methodologies for PEG-ylated PROTACs.[9][10]

General Synthesis of a PROTAC Using a Hydroxylated PEG Linker

This protocol outlines a two-step coupling process to conjugate a protein of interest (POI) ligand and an E3 ligase ligand to a bifunctional PEG linker.

Materials:

-

POI ligand with a suitable functional group (e.g., a carboxylic acid).

-

E3 ligase ligand with a suitable functional group (e.g., an amine).

-

THP-PEG4-Pyrrolidine(N-Boc)-CH2OH (or a similar hydroxyl-PEG-acid linker).

-

Coupling reagents (e.g., HATU, HOBt, EDC).

-

Bases (e.g., DIPEA, TEA).

-

Anhydrous solvents (e.g., DMF, DCM).

-

Reagents for deprotection (e.g., TFA for Boc removal, mild acid for THP removal).

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).

Step 1: Coupling of POI Ligand to the Linker

-

Dissolve the POI ligand (with a carboxylic acid) and the hydroxylated PEG linker in anhydrous DMF.

-

Add coupling reagents such as HATU and a base like DIPEA.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting POI-linker intermediate by flash column chromatography or preparative HPLC.

Step 2: Deprotection and Coupling of E3 Ligase Ligand

-

Selectively deprotect the appropriate functional group on the POI-linker intermediate. For example, if using a linker with a Boc-protected amine, treat with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Neutralize the reaction mixture and purify the deprotected intermediate.

-

Dissolve the deprotected POI-linker intermediate and the E3 ligase ligand (with a carboxylic acid) in anhydrous DMF.

-

Add coupling reagents (e.g., HATU, DIPEA) and stir at room temperature.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

Characterization:

-

Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D - American Chemical Society - Figshare [acs.figshare.com]

- 4. Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A potent KRAS macromolecule degrader specifically targeting tumours with mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTAC K-Ras Degrader-1 | PROTAC Degrader | TargetMol [targetmol.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

The Architects of Cellular Demolition: A Technical Guide to Bifunctional Degraders

For Researchers, Scientists, and Drug Development Professionals

The advent of bifunctional degraders, most notably Proteolysis Targeting Chimeras (PROTACs), represents a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block the function of a target protein, these novel molecules act as "cellular architects of demolition," coopting the cell's own machinery to selectively eliminate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core components of bifunctional degraders, their mechanism of action, and the key experimental methodologies used to characterize their efficacy.

Core Components: The Tripartite Structure of a Bifunctional Degrader

Bifunctional degraders are heterobifunctional molecules composed of three distinct chemical entities covalently linked together: a target-binding ligand (or "warhead"), an E3 ubiquitin ligase-binding ligand (or "anchor"), and a chemical linker that connects the two.[1][2][3] This modular design allows for a high degree of tunability in targeting specific proteins for degradation.

-

Target-Binding Ligand (Warhead): This component is responsible for recognizing and binding to the specific protein of interest (POI) that is to be degraded.[1] The choice of the warhead is critical for the selectivity of the degrader. Often, known inhibitors or binders of the target protein are adapted for this purpose.[4]

-

E3 Ubiquitin Ligase-Binding Ligand (Anchor): This moiety recruits a specific E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system (UPS). The UPS is the cell's primary machinery for protein degradation. By hijacking an E3 ligase, the degrader brings it into close proximity with the target protein.[5] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[6]

-

Linker: The linker is more than just a passive connector; its length, composition, and attachment points to the warhead and anchor are crucial for the stability and efficacy of the degrader.[7] The linker must be optimized to allow for the formation of a stable and productive ternary complex between the target protein, the degrader, and the E3 ligase.[7]

Mechanism of Action: Orchestrating Targeted Protein Degradation

The primary mechanism of action of bifunctional degraders involves the formation of a ternary complex, which triggers a cascade of events leading to the degradation of the target protein.[2]

-

Ternary Complex Formation: The bifunctional degrader simultaneously binds to the target protein (via the warhead) and an E3 ligase (via the anchor), forming a POI-degrader-E3 ligase ternary complex.[8]

-

Ubiquitination: Once in proximity, the recruited E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.[9]

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that functions as the cell's "garbage disposal." The proteasome unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell.[3] The bifunctional degrader is then released and can catalytically induce the degradation of another target protein molecule.[10]

Signaling pathway of a bifunctional degrader.

Quantitative Data for Key Bifunctional Degraders

The efficacy of bifunctional degraders is characterized by several key quantitative parameters, including binding affinities and degradation potency (DC50 and Dmax).

| Degrader | Target Protein | E3 Ligase | Target Binding Affinity (Kd, nM) | E3 Ligase Binding Affinity (Kd, nM) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| MZ1 | BRD4 | VHL | 15 (BRD4 BD2) | 66 (VCB) | 8 | >90 | H661 | [11][12] |

| 382 (BRD4 BD1) | 23 | H838 | [13] | |||||

| ARV-110 | Androgen Receptor (AR) | CRBN | Not publicly available | Not publicly available | Dose-dependent PSA reduction | Not applicable | Metastatic Castration-Resistant Prostate Cancer Patients | [14][15][16] |

| Pomalidomide | (Neosubstrates) | CRBN | Not applicable | ~157 | Not applicable | Not applicable | Not applicable | [17] |

| GP262 | PI3K/mTOR | VHL | Not publicly available | Not publicly available | 227.4 (p110α) | 71.3 | MDA-MB-231 | [18] |

| 42.23 (p110γ) | 88.6 | |||||||

| 45.4 (mTOR) | 74.9 |

Note: DC50 is the concentration of the degrader required to induce 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

Key Experimental Protocols

A variety of in vitro and cell-based assays are employed to characterize the binding, ternary complex formation, and degradation activity of bifunctional degraders.

Western Blot for Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation.[3]

Methodology:

-

Cell Treatment: Plate cells and treat with a range of degrader concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[19]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[19]

-

SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, and separate proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]

-

Detection and Analysis: Add an ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[19]

-

Data Interpretation: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.[20]

Fluorescence Polarization (FP) for Binding Affinity

FP is a solution-based technique used to measure the binding affinity of the degrader to its target protein and the E3 ligase.[6]

Methodology:

-

Reagent Preparation: Prepare a fluorescently labeled tracer (a molecule that binds to the protein of interest) and the purified target protein or E3 ligase.

-

Assay Setup: In a microplate, add a fixed concentration of the fluorescent tracer and the protein.

-

Competition Binding: Add increasing concentrations of the unlabeled degrader.

-

Measurement: Excite the sample with polarized light and measure the emitted polarized light using a plate reader equipped for FP.[21]

-

Data Analysis: As the unlabeled degrader displaces the fluorescent tracer from the protein, the rotational freedom of the tracer increases, leading to a decrease in fluorescence polarization. The binding affinity (Ki or IC50) of the degrader can be calculated from the resulting dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay used to detect and quantify the formation of the ternary complex.[22]

Methodology:

-

Reagent Labeling: Label the target protein and the E3 ligase with a FRET donor (e.g., Terbium cryptate) and a FRET acceptor (e.g., d2 or a fluorescent protein), respectively, often via epitope tags and corresponding labeled antibodies.[1]

-

Assay Setup: In a microplate, combine the labeled target protein, the labeled E3 ligase, and varying concentrations of the bifunctional degrader.

-

Incubation: Allow the components to incubate and form the ternary complex.

-

Measurement: Excite the donor fluorophore at its specific wavelength. If a ternary complex is formed, the donor and acceptor will be in close proximity, allowing for FRET to occur. Measure the emission from both the donor and the acceptor at their respective wavelengths using a TR-FRET-compatible plate reader.[23]

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.

In Vitro Ubiquitination Assay

This assay directly measures the ability of the degrader to induce the ubiquitination of the target protein.[9]

Methodology:

-

Reaction Setup: In a reaction tube, combine the purified target protein, the E3 ligase complex (e.g., VHL or Cereblon complex), ubiquitin, E1 activating enzyme, E2 conjugating enzyme, ATP, and the bifunctional degrader.[24]

-

Incubation: Incubate the reaction mixture at 37°C to allow the ubiquitination cascade to proceed.

-

Detection: The ubiquitination of the target protein can be detected in several ways:

-

Western Blot: Stop the reaction and analyze the products by Western blot using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to the polyubiquitinated target protein will be observed.[25]

-

ELISA-based assays: Use specialized plates coated with ubiquitin-binding entities to capture the polyubiquitinated protein, which is then detected with a specific antibody.[26]

-

-

Data Analysis: Quantify the amount of ubiquitinated target protein to assess the efficacy of the degrader in promoting this key step.

General experimental workflow for bifunctional degrader characterization.

Conclusion

Bifunctional degraders represent a powerful and versatile therapeutic modality with the potential to target a wide range of disease-causing proteins, including those previously considered "undruggable." A thorough understanding of their core components, mechanism of action, and the application of robust experimental methodologies is essential for the successful design and development of these next-generation therapeutics. This guide provides a foundational framework for researchers and drug development professionals to navigate the exciting and rapidly evolving field of targeted protein degradation.

References

- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]

- 3. benchchem.com [benchchem.com]

- 4. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology. | Broad Institute [broadinstitute.org]

- 5. lifesensors.com [lifesensors.com]

- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Ternary Complex Formation [promega.sg]

- 9. Ubiquitination Assay - Profacgen [profacgen.com]

- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pardon Our Interruption [opnme.com]

- 12. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Arvinas Releases Updated Dose Escalation Data from Clinical Trial of PROTAC® Protein Degrader ARV-110 in Patients with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]

- 15. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ASCO – American Society of Clinical Oncology [asco.org]

- 17. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. lifesensors.com [lifesensors.com]

- 25. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 26. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Solubility and Stability of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a flexible and hydrophilic PEG-based linker, designed to improve the physicochemical properties of the final PROTAC construct. Its application has been noted in the synthesis of targeted protein degraders, such as K-Ras Degrader-1.

Core Properties and Specifications

THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a complex molecule featuring a pyrrolidine (B122466) ring protected with a Boc group, a tetraethylene glycol (PEG4) chain, and a tetrahydropyran (B127337) (THP) protecting group. This combination of moieties imparts specific characteristics crucial for its role as a PROTAC linker.

| Property | Value | Source |

| Chemical Formula | C23H43NO9 | [1] |

| Molecular Weight | ~477.60 g/mol | [1] |

| CAS Number | 2378261-80-2 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | Typically ≥95% | --- |

| IUPAC Name | tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)pyrrolidine-1-carboxylate | [1] |

Solubility Profile

The solubility of a PROTAC linker is a critical determinant of the overall solubility of the final degrader molecule. The inclusion of a PEG4 chain in THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a deliberate strategy to enhance aqueous solubility and improve pharmacokinetic properties. While specific quantitative solubility data for the linker itself is not extensively published, its formulation as part of a final PROTAC provides significant insights.

For instance, PROTAC K-Ras Degrader-1, which incorporates this linker, has established dissolution protocols for both in vitro and in vivo applications, demonstrating the linker's efficacy in rendering the final molecule soluble in relevant experimental media.

Formulation Protocols for PROTACs Utilizing this Linker:

| Application | Solvent System | Achieved Concentration |

| In Vitro Stock Solution | DMSO (with sonication) | 100 mg/mL |

| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |

| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |

| In Vivo Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |

These formulations underscore the role of the PEGylated linker in achieving viable concentrations for biological studies. The use of co-solvents like PEG300 and solubilizing agents such as Tween-80 and SBE-β-CD are common strategies to further enhance the solubility of these large "beyond Rule of 5" molecules.

Stability and Storage

The stability of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is influenced by its protecting groups and the inherent chemical nature of the PEG chain. The THP group provides stability during synthetic procedures, while the Boc group protects the pyrrolidine nitrogen.

Storage and Handling Recommendations:

| Condition | Duration | Temperature | Atmosphere |

| Shipping | Short-term (days to weeks) | Ambient | --- |

| Short-term Storage | Days to weeks | 0 - 4 °C | Dry, dark |

| Long-term Storage | Months to years | -20 °C | Dry, dark, under nitrogen |

| Stock Solution | Up to 1 month | -20 °C | Under nitrogen |

| Stock Solution | Up to 6 months | -80 °C | --- |